

Application Notes and Protocols for NCC007

Treatment in Murine Models

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Compound of Interest

Compound Name: NCC007

Cat. No.: B609492

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Introduction

NCC007 is a potent and selective dual inhibitor of Casein Kinase I alpha (CKI α) and delta (CKI δ). These serine/threonine kinases are integral components of various cellular signaling pathways, and their dysregulation has been implicated in the pathogenesis of several diseases, including cancer. CKI α and CKI δ are key regulators of the Wnt/ β -catenin signaling pathway, which is frequently hyperactivated in numerous malignancies, driving tumor proliferation and survival. Furthermore, these kinases play a crucial role in the regulation of circadian rhythms, and disruption of the circadian clock has been linked to an increased risk of cancer. This document provides detailed protocols for the preclinical evaluation of **NCC007** in murine cancer models, based on established methodologies for highly similar CKI δ inhibitors.

Data Presentation

In Vitro Potency of Structurally Related CKI δ / ϵ Inhibitor SR-3029

Cell Line	Cancer Type	IC50 (nM)
A375	Melanoma	86
MDA-MB-231	Triple-Negative Breast Cancer	26

Data for SR-3029, a potent CK1 δ/ϵ inhibitor, is presented as a surrogate for **NCC007** due to the high structural and functional similarity and the availability of public data.[\[1\]](#)

In Vivo Efficacy of the CK1 δ/ϵ Inhibitor SR-3029 in Murine Xenograft Models

Tumor Model	Treatment and Dosage	Outcome
MDA-MB-231 (TNBC)	SR-3029, 20 mg/kg, daily i.p. injection	Marked impairment of tumor growth. [2]
MDA-MB-468 (TNBC)	SR-3029, 20 mg/kg, daily i.p. injection	Significant inhibition of tumor growth. [1]
SKBR3 (HER2+)	SR-3029, 20 mg/kg, daily i.p. injection	Significant inhibition of tumor growth. [1]
BT474 (HER2+)	SR-3029, 20 mg/kg, daily i.p. injection	Significant inhibition of tumor growth. [1]
PDX Model (Basal-like)	SR-3029, 20 mg/kg, daily i.p. injection	Significant inhibition of tumor growth and induction of apoptosis. [2] [3]

TNBC: Triple-Negative Breast Cancer; HER2+: Human Epidermal Growth Factor Receptor 2-positive; PDX: Patient-Derived Xenograft; i.p.: intraperitoneal.

Pharmacokinetic Profile of SR-3029 in Mice (IV Dosing, 1 mg/kg)

Compound	C _{max} (μM)	Cl (ml/min/kg)	AUC (μM·h)	T _{1/2} (h)	Brain Penetration (%)
SR-3029	7.3	5.5	6.35	0.90	12

This data for the related inhibitor SR-3029 provides an indication of the expected pharmacokinetic properties.[\[4\]](#)

Experimental Protocols

Preparation of NCC007 for In Vivo Administration

Objective: To prepare a stable formulation of **NCC007** for intraperitoneal injection in mice.

Materials:

- **NCC007** compound
- Dimethyl sulfoxide (DMSO)
- Tween-80
- Sterile Water for Injection

Procedure:

- Prepare a stock solution of **NCC007** in DMSO.
- For the final formulation, prepare a vehicle solution of 10% DMSO, 10% Tween-80, and 80% sterile water.^[2]
- Based on the desired final concentration and the weight of the animals, dilute the **NCC007** stock solution with the vehicle to achieve the target dosage in an appropriate injection volume (typically 100-200 μ L for a mouse).
- Vortex the final solution thoroughly to ensure complete mixing.
- The prepared formulation should be used immediately or stored under appropriate conditions as determined by stability studies.

Murine Orthotopic Breast Cancer Xenograft Model

Objective: To establish orthotopic breast tumors in immunodeficient mice and evaluate the anti-tumor efficacy of **NCC007**.

Materials:

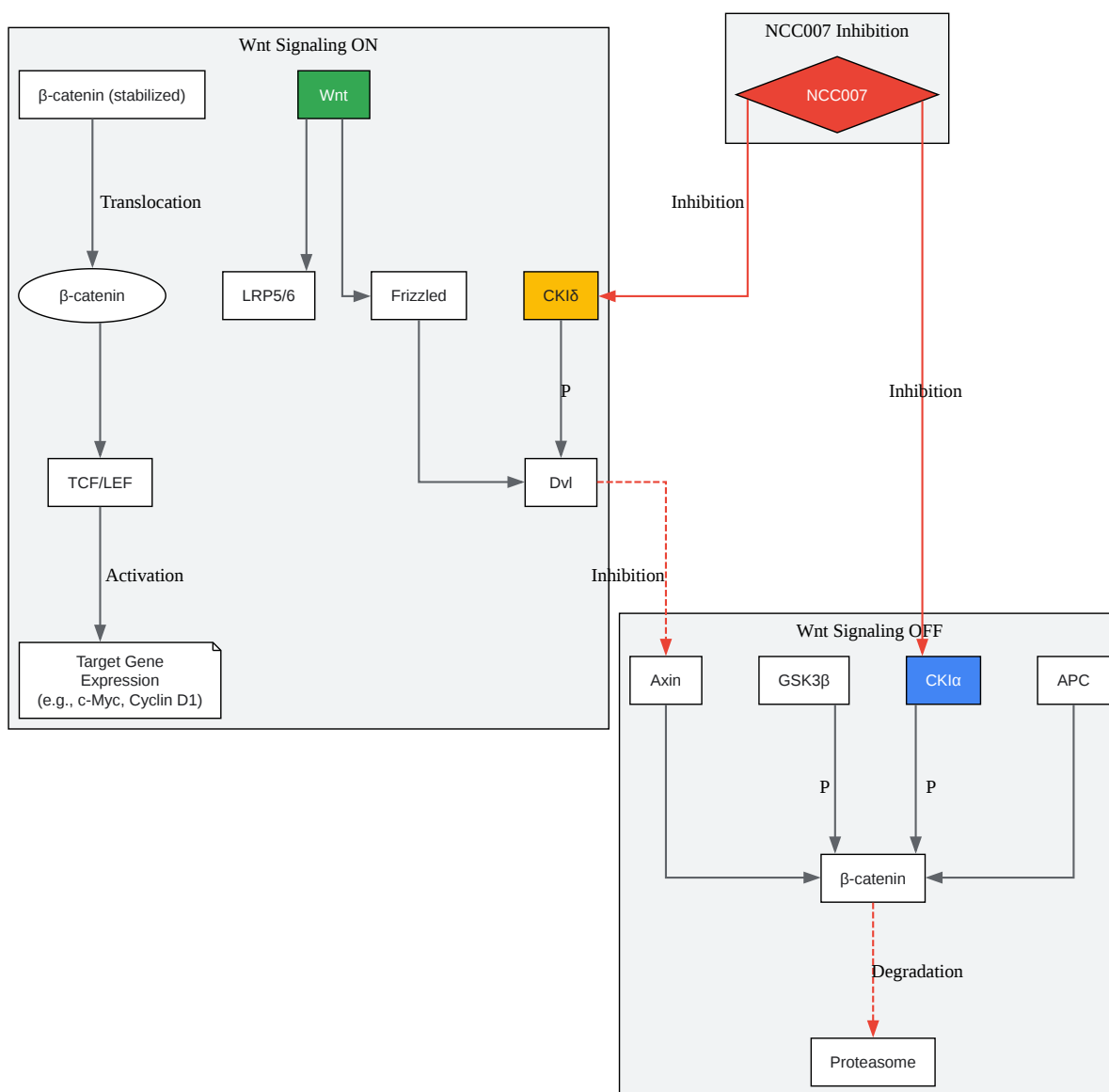
- Human breast cancer cell lines (e.g., MDA-MB-231, MDA-MB-468, SKBR3, BT474)[1]
- Immunodeficient mice (e.g., nude or SCID mice)
- Matrigel
- Cell culture medium and reagents
- Calipers for tumor measurement
- **NCC007** formulation

Procedure:

- Culture the selected human breast cancer cell lines under standard conditions. For cell lines like MDA-MB-231, they can be engineered to express luciferase for in vivo imaging.[2]
- On the day of inoculation, harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at the desired concentration (e.g., 1×10^6 cells per 100 μ L).
- Anesthetize the mice and surgically expose the mammary fat pad.
- Inject the cell suspension into the mammary fat pad.
- Suture the incision and monitor the animals for recovery.
- Allow the tumors to establish and reach a palpable size (e.g., 100 mm³).[2]
- Randomize the mice into treatment and control groups.
- Administer **NCC007** (e.g., a starting dose of 20 mg/kg, based on SR-3029 data) or vehicle control via intraperitoneal injection daily.[1][2]
- Monitor tumor growth by caliper measurements or bioluminescence imaging at regular intervals.
- Record animal body weight and monitor for any signs of toxicity.

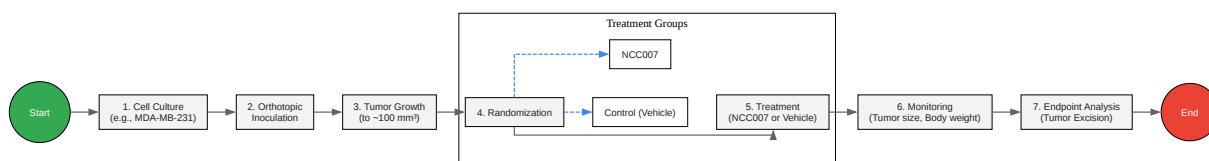
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting for pharmacodynamic markers).

Mandatory Visualization



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Caption: Wnt/β-catenin signaling pathway and points of inhibition by **NCC007**.



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Caption: Experimental workflow for in vivo efficacy studies of **NCC007**.

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